molecular formula C8H14O5 B1599829 Methyl 3,4-O-isopropylidene-L-threonate CAS No. 92973-40-5

Methyl 3,4-O-isopropylidene-L-threonate

Cat. No.: B1599829
CAS No.: 92973-40-5
M. Wt: 190.19 g/mol
InChI Key: JSFASCPVVJBLRD-NTSWFWBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-O-isopropylidene-L-threonate can be synthesized through the protection of L-threonic acid with isopropylidene groups. The reaction typically involves the use of acetone and an acid catalyst to form the isopropylidene acetal . The resulting product is then esterified with methanol to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

  • L-Threonic acid hemicalcium salt
  • (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
  • (±)-2,4-Dihydroxybutyric acid lithium salt
  • Calcium L-Threonate
  • 2-Hydroxysuccinic acid methyl ester
  • Whiskey lactone
  • 2-Ketobutyric acid
  • 2-Oxovaleric acid
  • Ethyl ®- (+)-4-chloro-3-hydroxybutyrate
  • Dihydroxyacetone

Uniqueness: Methyl 3,4-O-isopropylidene-L-threonate is unique due to its specific protection of the hydroxyl groups, which allows for selective reactions in synthetic pathways . This makes it a valuable intermediate in the synthesis of complex molecules and natural products .

Properties

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFASCPVVJBLRD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438875
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92973-40-5
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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